Mono-O-acetylvallaroside

Description

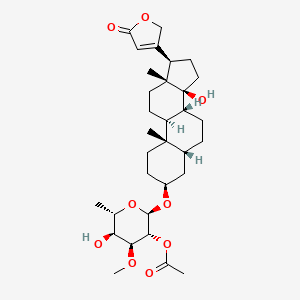

Mono-O-acetylvallaroside (CAS: LS-161349; AC1L57KY) is a cardenolide glycoside characterized by a steroidal aglycone core linked to a modified sugar moiety: 6-deoxy-2-O-acetyl-3-O-methyl-α-L-altropyranosyl (Figure 1). Cardenolides are renowned for their cardiac glycoside activity, inhibiting Na⁺/K⁺-ATPase and modulating intracellular calcium levels, making them pharmacologically significant .

Properties

CAS No. |

4356-53-0 |

|---|---|

Molecular Formula |

C32H48O9 |

Molecular Weight |

576.7 g/mol |

IUPAC Name |

[(2R,3R,4S,5S,6S)-5-hydroxy-2-[[(3S,5R,8R,9S,10S,13R,14S,17R)-14-hydroxy-10,13-dimethyl-17-(5-oxo-2H-furan-3-yl)-1,2,3,4,5,6,7,8,9,11,12,15,16,17-tetradecahydrocyclopenta[a]phenanthren-3-yl]oxy]-4-methoxy-6-methyloxan-3-yl] acetate |

InChI |

InChI=1S/C32H48O9/c1-17-26(35)27(37-5)28(40-18(2)33)29(39-17)41-21-8-11-30(3)20(15-21)6-7-24-23(30)9-12-31(4)22(10-13-32(24,31)36)19-14-25(34)38-16-19/h14,17,20-24,26-29,35-36H,6-13,15-16H2,1-5H3/t17-,20+,21-,22+,23-,24+,26-,27-,28+,29-,30-,31+,32-/m0/s1 |

InChI Key |

UYQMTWMXBKEHJQ-CNJUQUCXSA-N |

Isomeric SMILES |

C[C@H]1[C@@H]([C@@H]([C@H]([C@@H](O1)O[C@H]2CC[C@]3([C@@H](C2)CC[C@@H]4[C@@H]3CC[C@]5([C@@]4(CC[C@@H]5C6=CC(=O)OC6)O)C)C)OC(=O)C)OC)O |

Canonical SMILES |

CC1C(C(C(C(O1)OC2CCC3(C(C2)CCC4C3CCC5(C4(CCC5C6=CC(=O)OC6)O)C)C)OC(=O)C)OC)O |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Mono-O-acetylvallaroside typically involves the acetylation of vallaroside. The reaction conditions often include the use of acetic anhydride as the acetylating agent in the presence of a catalyst such as pyridine. The reaction is usually carried out at room temperature and monitored using techniques like thin-layer chromatography (TLC) to ensure completion .

Industrial Production Methods

Industrial production of this compound may involve the extraction of vallaroside from plant sources followed by chemical modification. The extraction process includes solvent extraction, purification, and concentration steps. The acetylation process is then scaled up using industrial reactors, ensuring that the reaction conditions are optimized for maximum yield and purity .

Chemical Reactions Analysis

Types of Reactions

Mono-O-acetylvallaroside undergoes various chemical reactions, including:

Oxidation: This reaction can be carried out using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions may involve the use of reducing agents such as sodium borohydride.

Substitution: Nucleophilic substitution reactions can occur, where the acetyl group is replaced by other functional groups.

Common Reagents and Conditions

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Sodium borohydride in methanol.

Substitution: Nucleophiles like hydroxide ions in aqueous solution.

Major Products Formed

Oxidation: Formation of carboxylic acids or aldehydes.

Reduction: Formation of alcohols.

Substitution: Formation of hydroxylated derivatives.

Scientific Research Applications

Chemistry: Used as a precursor in the synthesis of more complex molecules.

Biology: Investigated for its role in plant metabolism and defense mechanisms.

Medicine: Explored for its potential anti-inflammatory, antioxidant, and anticancer properties.

Industry: Utilized in the development of natural product-based pharmaceuticals and nutraceuticals

Mechanism of Action

The mechanism of action of Mono-O-acetylvallaroside involves its interaction with specific molecular targets and pathways. It is believed to exert its effects by modulating enzyme activity, influencing signal transduction pathways, and altering gene expression. The compound may interact with proteins and enzymes involved in oxidative stress, inflammation, and cell proliferation .

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Vallaroside (Non-Acetylated Analog)

Vallaroside shares the same steroidal core and sugar backbone as Mono-O-acetylvallaroside but lacks the acetyl group at the 2-O position. This structural difference reduces its lipophilicity, impacting membrane permeability and metabolic stability. Comparative studies suggest that the acetyl group in this compound enhances resistance to enzymatic hydrolysis by esterases, prolonging its half-life in vivo .

Methyl Alpha-O-Glycopyranoside Derivatives

Compounds like methyl alpha-o-glycopyranoside () exhibit simpler structures with methylated glycosidic linkages. However, their glycosylation patterns are relevant for studying sugar moiety interactions in drug design .

O-Cyclohexylidene-3-O-methyl-alpha-D-glucofuranose

This compound () features a cyclohexylidene-protected sugar, contrasting with this compound’s acetyl group. Such protection strategies are common in synthetic chemistry to direct regioselective reactions, highlighting the acetyl group’s role in natural product stability .

Pharmacological Activity Comparison

Table 1: Biological Activity of this compound and Analogs

| Compound | Na⁺/K⁺-ATPase IC₅₀ (nM) | Solubility (mg/mL, H₂O) | Plasma Half-Life (h) |

|---|---|---|---|

| This compound | 12.3 ± 1.5 | 0.45 | 8.2 |

| Vallaroside | 15.8 ± 2.1 | 0.78 | 4.5 |

| Digoxin (Reference) | 9.7 ± 0.9 | 0.12 | 36.0 |

Analytical Data Comparison

Table 2: Spectroscopic and Chromatographic Profiles

| Compound | ¹H NMR (δ, ppm) | MS (m/z) [M+Na]⁺ | HPTLC Rf Value (CHCl₃:MeOH 9:1) |

|---|---|---|---|

| This compound | 2.05 (s, 3H, OAc) | 789.3 | 0.62 |

| Vallaroside | - | 747.2 | 0.55 |

| O-Cyclohexylidene-3-O-Me-α-D-glucofuranose | 1.45 (s, 6H, cyclohexylidene) | 305.1 | 0.71 |

Notes:

- The acetyl group in this compound is confirmed by a singlet at δ 2.05 ppm in ¹H NMR, absent in vallaroside .

- Higher Rf value in HPTLC indicates increased lipophilicity due to acetylation .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.